molecular formula C14H13NO3 B11869183 Methyl 6-(phenoxymethyl)picolinate CAS No. 1219112-95-4

Methyl 6-(phenoxymethyl)picolinate

Cat. No.: B11869183
CAS No.: 1219112-95-4
M. Wt: 243.26 g/mol
InChI Key: FXHOSKBSIFZOQM-UHFFFAOYSA-N
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Description

Methyl 6-(phenoxymethyl)picolinate is a chemical compound with the molecular formula C15H15NO3 It is a derivative of picolinic acid, where the carboxylic acid group is esterified with methanol, and a phenoxymethyl group is attached to the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(phenoxymethyl)picolinate typically involves the esterification of 6-(phenoxymethyl)picolinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(phenoxymethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(phenoxymethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(phenoxymethyl)picolinate involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(phenoxymethyl)nicotinate: Similar structure but with a nicotinic acid backbone.

    Methyl 6-(phenoxymethyl)isonicotinate: Similar structure with an isonicotinic acid backbone.

Uniqueness

Methyl 6-(phenoxymethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1219112-95-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 6-(phenoxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-14(16)13-9-5-6-11(15-13)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

FXHOSKBSIFZOQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2

Origin of Product

United States

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